molecular formula C20H20N2O4S B2823024 (E)-2-((4-(2-(p-tolyl)vinylsulfonamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448139-47-6

(E)-2-((4-(2-(p-tolyl)vinylsulfonamido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2823024
CAS No.: 1448139-47-6
M. Wt: 384.45
InChI Key: JGFSAIFHZFILGQ-NTCAYCPXSA-N
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Description

(E)-2-((4-(2-(p-tolyl)vinylsulfonamido)but-2-yn-1-yl)oxy)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core with a vinylsulfonamido group and a p-tolyl substituent, making it a unique molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((4-(2-(p-tolyl)vinylsulfonamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps:

    Formation of the Vinylsulfonamido Intermediate: This step involves the reaction of p-tolylamine with a suitable sulfonyl chloride to form the p-tolylsulfonamide.

    Alkyne Addition: The p-tolylsulfonamide is then reacted with an alkyne derivative under basic conditions to form the but-2-yn-1-yl intermediate.

    Coupling with Benzamide: The final step involves the coupling of the but-2-yn-1-yl intermediate with a benzamide derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((4-(2-(p-tolyl)vinylsulfonamido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under various conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-((4-(2-(p-tolyl)vinylsulfonamido)but-2-yn-1-yl)oxy)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Its structure suggests it could be explored for anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (E)-2-((4-(2-(p-tolyl)vinylsulfonamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the benzamide core can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(p-tolylsulfonyl)benzamide: Similar structure but lacks the alkyne and vinyl groups.

    (E)-2-((4-(2-(phenyl)vinylsulfonamido)but-2-yn-1-yl)oxy)benzamide: Similar structure but with a phenyl group instead of a p-tolyl group.

Uniqueness

(E)-2-((4-(2-(p-tolyl)vinylsulfonamido)but-2-yn-1-yl)oxy)benzamide is unique due to the presence of both the alkyne and vinylsulfonamido groups, which provide additional reactivity and potential for diverse applications compared to its similar compounds.

Properties

IUPAC Name

2-[4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]but-2-ynoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-16-8-10-17(11-9-16)12-15-27(24,25)22-13-4-5-14-26-19-7-3-2-6-18(19)20(21)23/h2-3,6-12,15,22H,13-14H2,1H3,(H2,21,23)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFSAIFHZFILGQ-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC#CCOC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC#CCOC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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